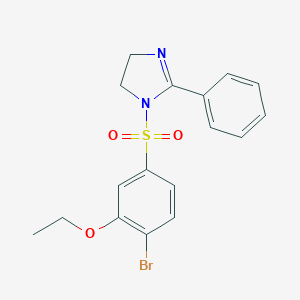

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BSI-201 or Iniparib and is a small molecule inhibitor of poly ADP-ribose polymerase (PARP) enzyme. PARP inhibitors have been found to be effective in treating various cancers, including breast, ovarian, and prostate cancer.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been utilized in the synthesis of various derivatives, including those with anti-inflammatory and analgesic properties. For example, a study synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, demonstrating their potential as antiinflammatory and analgesic agents (Sharpe et al., 1985).

- It has been employed in the preparation of bromophenol derivatives, isolated from the red alga Rhodomela confervoides, elucidated through spectroscopic methods including IR, EIMS, and NMR (Zhao et al., 2004).

Physicochemical Properties

- The thermochemical properties, such as vapor pressures and enthalpies of vaporization, of phenyl substituted imidazoles, including 1-(R-phenyl)-1H-imidazoles, have been studied. These properties are crucial for understanding their practical applications in various fields (Emel’yanenko et al., 2017).

Chemical Reactions and Complex Formation

- The compound has been used to study the rearrangement and coordination reactions, especially in the formation of nickel complexes. These studies are significant for understanding the compound's behavior in various chemical environments and potential applications in catalysis (Bermejo et al., 2000).

Potential for Medical Imaging and Diagnosis

- It has been involved in the development of radiolabeled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging. This application is significant in medical imaging and diagnosis (Hamill et al., 1996).

Electrochemical Studies

- Electrochemical studies have been conducted on imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives, derived from substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles. Such studies are crucial for understanding the electrochemical properties and potential applications in electronic devices (Zaki et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively under conditions of oxidative stress . For instance, they have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent development of diseases .

Result of Action

Similar compounds have been reported to have various biological effects, including antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJAHZWVIFCLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B494917.png)

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B494919.png)

![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494921.png)

![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)

![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)

![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)

![5-amino-3-methyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494928.png)

![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)

![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)

![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B494936.png)

![2-[(1-benzyl-3-chloro-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B494937.png)

![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)